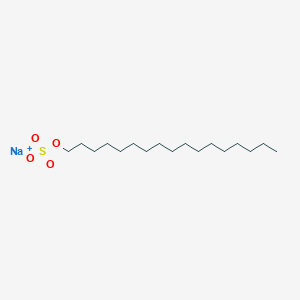

Sodium heptadecyl sulfate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

sodium;heptadecyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-22(18,19)20;/h2-17H2,1H3,(H,18,19,20);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHURSJAUVYNJBT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H35NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30880478 | |

| Record name | Sodium heptadecyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5910-79-2, 68955-20-4 | |

| Record name | Sodium heptadecyl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005910792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, mono-C16-18-alkyl esters, sodium salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068955204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, mono-C16-18-alkyl esters, sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium heptadecyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium heptadecyl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.115 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sulfuric acid, mono-C16-18-alkyl esters, sodium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.579 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM HEPTADECYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B59KW95BRL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Sodium Heptadecyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of sodium heptadecyl sulfate (B86663), an anionic surfactant of interest in various scientific and industrial applications, including drug development. This document details its critical micelle concentration (CMC), surface tension, Krafft point, and solubility, supported by established experimental protocols and data extrapolated from homologous series.

Core Physicochemical Properties

Sodium heptadecyl sulfate (C₁₇H₃₅NaO₄S) is an amphiphilic molecule consisting of a 17-carbon hydrophobic alkyl chain and a hydrophilic sulfate head group. These structural features dictate its behavior in aqueous solutions, leading to the formation of micelles and a significant reduction in surface tension.

Table 1: Key Physicochemical Properties of this compound

| Property | Symbol | Estimated Value | Unit |

| Molecular Formula | - | C₁₇H₃₅NaO₄S | - |

| Molecular Weight | MW | 358.51 | g/mol |

| Critical Micelle Concentration | CMC | ~0.2 - 0.4 | mM |

| Surface Tension at CMC | γ_CMC | ~35 - 40 | mN/m |

| Krafft Point | T_K | ~50 - 53 | °C |

| Solubility in Water | - | Sparingly soluble below the Krafft point, significantly increases above the Krafft point. | - |

Note: The values for CMC, Surface Tension at CMC, and Krafft Point are estimated based on the trends observed in the homologous series of sodium alkyl sulfates. Experimental determination is recommended for precise values.

Experimental Protocols

Accurate determination of the physicochemical properties of this compound relies on precise experimental methodologies. Below are detailed protocols for measuring the critical micelle concentration, surface tension, and Krafft point.

Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration of a surfactant above which micelles spontaneously form. Several methods can be employed to determine the CMC.[1][2][3][4]

Method: Surface Tensiometry

This is one of the most common methods for CMC determination.[1]

-

Principle: The surface tension of a liquid decreases with the addition of a surfactant up to the CMC. Beyond the CMC, the surface becomes saturated with surfactant monomers, and the surface tension remains relatively constant. The CMC is identified as the point of inflection on a plot of surface tension versus the logarithm of the surfactant concentration.

-

Apparatus: Tensiometer (using the du Noüy ring or Wilhelmy plate method).[5][6]

-

Procedure:

-

Prepare a stock solution of this compound in deionized water.

-

Create a series of dilutions from the stock solution to cover a wide concentration range, both below and above the expected CMC.

-

Measure the surface tension of each solution at a constant temperature (above the Krafft point).

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is determined from the intersection of the two linear portions of the graph.

-

Method: Conductometry

This method is suitable for ionic surfactants like this compound.[2]

-

Principle: The conductivity of an ionic surfactant solution changes with concentration. Below the CMC, the conductivity increases almost linearly with concentration. Above the CMC, the rate of increase in conductivity with concentration decreases because the newly formed micelles have a lower mobility than the individual ions. The CMC is the point where the slope of the conductivity versus concentration plot changes.

-

Apparatus: Conductivity meter.

-

Procedure:

-

Prepare a series of aqueous solutions of this compound of varying concentrations.

-

Measure the electrical conductivity of each solution at a constant temperature (above the Krafft point).

-

Plot the conductivity against the surfactant concentration.

-

The CMC is determined from the intersection of the two lines of different slopes.

-

Measurement of Surface Tension

The ability of a surfactant to reduce the surface tension of a liquid is a key measure of its effectiveness.[5][7]

Method: Wilhelmy Plate Method

-

Principle: A thin platinum plate is suspended from a balance and brought into contact with the liquid surface. The force required to pull the plate from the surface is measured, and this force is directly related to the surface tension of the liquid.[6]

-

Apparatus: Tensiometer with a Wilhelmy plate attachment.

-

Procedure:

-

Ensure the platinum plate is thoroughly cleaned.

-

Calibrate the tensiometer.

-

Bring the surfactant solution into contact with the plate.

-

The instrument measures the force of the meniscus on the plate, from which the surface tension is calculated.

-

Determination of the Krafft Point (T_K)

The Krafft point is the temperature at which the solubility of an ionic surfactant equals its critical micelle concentration. Below this temperature, the surfactant has limited solubility.[8][9][10][11]

Method: Visual Observation

-

Principle: A suspension of the surfactant in water is heated. The temperature at which the solution becomes clear is the Krafft point. Upon cooling, the solution will become turbid again.[8]

-

Apparatus: Water bath, thermometer, magnetic stirrer, and a transparent container.

-

Procedure:

-

Prepare a dispersion of this compound in deionized water (e.g., 1 wt%).

-

Gently heat the dispersion in a water bath while stirring.

-

Record the temperature at which the solution becomes completely clear. This is the Krafft point.

-

Allow the solution to cool while stirring and note the temperature at which turbidity reappears to confirm the transition.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive physicochemical characterization of this compound.

Caption: Workflow for Physicochemical Characterization.

Conclusion

This technical guide provides a foundational understanding of the key physicochemical properties of this compound for researchers and professionals in drug development and other scientific fields. While specific experimental data for this particular surfactant is limited in publicly available literature, the provided protocols and estimations based on homologous series offer a robust starting point for its characterization and application. For critical applications, direct experimental verification of these properties is strongly recommended.

References

- 1. journals.stmjournals.com [journals.stmjournals.com]

- 2. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methods for CMC determination of surfactants: are theyvinterchangeable? [pubblicazioni.unicam.it]

- 4. agilent.com [agilent.com]

- 5. tegewa.de [tegewa.de]

- 6. clearsolutionsusa.com [clearsolutionsusa.com]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Cloud and Krafft points | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]

An In-depth Technical Guide to the Synthesis and Purification of Sodium Heptadecyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis and subsequent purification of sodium heptadecyl sulfate (B86663), an anionic surfactant with applications in microbiology and various industrial processes.[1][2] The methodologies detailed herein are based on established laboratory procedures, offering a robust framework for its preparation.

Overview of the Synthesis Pathway

The synthesis of sodium heptadecyl sulfate is primarily achieved through the sulfation of a long-chain fatty alcohol, 1-heptadecanol (B72759), followed by neutralization.[3] The most common laboratory-scale method involves the reaction of 1-heptadecanol with a sulfating agent like chlorosulfonic acid, which yields the corresponding heptadecyl hydrogen sulfate.[1] This intermediate is then neutralized with a base, typically sodium hydroxide (B78521), to produce the final sodium salt.[1][3]

The overall process can be visualized as a multi-step workflow, from the initial reaction setup to the final isolation of the purified product.

Caption: Workflow for the synthesis and purification of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of this compound.

Synthesis of this compound

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

-

1-Heptadecanol (C₁₇H₃₆O)

-

Chloroform (CHCl₃), anhydrous

-

Chlorosulfonic acid (ClSO₃H)

-

Sodium hydroxide (NaOH)

-

Anhydrous absolute ethanol (B145695) (EtOH)

-

Deionized water (H₂O)

Equipment:

-

Three-necked round-bottomed flask (250 mL)

-

Overhead mechanical stirrer

-

Glass thermometer with adapter

-

Pressure-equalizing addition funnel (10 mL)

-

Ice water bath

-

Büchner funnel and filter flask

Procedure:

-

Reactant Setup: An oven-dried 250-mL, three-necked, round-bottomed flask is equipped with an overhead mechanical stirrer, a glass thermometer, and a pressure-equalizing addition funnel under a nitrogen atmosphere.[1]

-

Dissolution: The flask is charged with 1-heptadecanol (7.50 g, 29.2 mmol) and 40 mL of anhydrous chloroform. The mixture is stirred and warmed to 30 °C in a water bath until the alcohol completely dissolves.[1]

-

Sulfation: The resulting solution is cooled to an internal temperature of 6 °C using an ice water bath. Chlorosulfonic acid (2.05 mL, 30.7 mmol, 1.05 equiv) is added dropwise via the addition funnel. The rate of addition is controlled to maintain the internal temperature between 5 °C and 12 °C. This addition typically takes about 10 minutes.[1]

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at ambient temperature (approx. 22 °C) for 3 hours, during which it turns into a yellow liquid.[1]

-

Initial Crystallization: The flask is then sealed and placed in a cold room or refrigerator at 5 °C overnight, which results in the formation of a solid mass of crude heptadecyl hydrogen sulfate crystals.[1]

Purification by Recrystallization

Procedure:

-

Crude Product Isolation: The solidified crystal mass from the synthesis step is broken up with a spatula and collected by vacuum filtration through a Büchner funnel. The solids can be gummy and may filter slowly.[1]

-

Neutralization and First Recrystallization: The crude, light brown solid is dissolved in 125 mL of a hot (75 °C) basic ethanolic solution. This solution is prepared by dissolving sodium hydroxide (2.34 g, 58.5 mmol) in a mixture of 1.25 mL of deionized water and 125 mL of anhydrous absolute ethanol.[1]

-

Cooling and Crystallization: The hot solution is allowed to cool to room temperature and then placed in a cold room (5 °C) overnight.[1]

-

Second Recrystallization: The resulting light brown solids are collected by suction filtration. They are then redissolved in 125 mL of hot (75 °C) anhydrous absolute ethanol. The solution is again allowed to cool to room temperature and then placed in a cold room (5 °C) overnight to recrystallize.[1]

-

Final Collection and Washing: The resulting white crystals are collected by suction filtration. The collected product is washed with two 20 mL portions of ice-cold absolute ethanol.[1]

-

Drying: The purified this compound is dried under high vacuum overnight to yield a fine, off-white powder.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described synthesis and purification process.

| Parameter | Value | Reference |

| Reactants | ||

| 1-Heptadecanol | 7.50 g (29.2 mmol) | [1] |

| Chlorosulfonic Acid | 2.05 mL (30.7 mmol) | [1] |

| Chloroform (Solvent) | 40 mL | [1] |

| Sodium Hydroxide | 2.34 g (58.5 mmol) | [1] |

| Reaction Conditions | ||

| Sulfation Temperature | 5 °C to 12 °C | [1] |

| Sulfation Time | 3 hours at ~22 °C | [1] |

| Purification | ||

| Recrystallization Solvent | Anhydrous Absolute Ethanol | [1] |

| Product | ||

| Final Product | This compound | [1] |

| Yield | 7.73–7.81 g (74–75%) | [1] |

| Purity | >97% (by qNMR) | [1] |

| Appearance | Fine, off-white powder | [1][4] |

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques. Quantitative Nuclear Magnetic Resonance (qNMR) is a precise method for determining purity.[1] Other methods, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), can also be employed for the analysis of alkyl sulfates.[5][6]

Safety Considerations

-

Chlorosulfonic acid is highly corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[1]

-

Chloroform is a suspected carcinogen and should be handled in a fume hood.[1]

-

Sodium hydroxide is a corrosive base. Avoid contact with skin and eyes.[1]

-

A thorough hazard analysis and risk assessment should be conducted before performing any of the described procedures.[1]

References

Sodium Heptadecyl Sulfate (CAS 5910-79-2): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide

This guide provides a detailed overview of sodium heptadecyl sulfate (B86663) (CAS 5910-79-2), an anionic surfactant with a 17-carbon alkyl chain. It is intended for researchers, scientists, and professionals in drug development who are interested in the physicochemical properties, synthesis, and potential applications of this long-chain alkyl sulfate. While specific experimental data for sodium heptadecyl sulfate is limited in publicly available literature, this guide consolidates known information and provides context based on closely related long-chain alkyl sulfates.

Chemical and Physical Properties

This compound is an anionic surfactant characterized by a long hydrophobic heptadecyl tail and a hydrophilic sulfate head group.[1] This amphipathic structure allows it to reduce surface tension and form micelles in aqueous solutions, making it effective as a detergent, emulsifier, and wetting agent.[1] It is soluble in water, and its physicochemical properties are influenced by factors such as temperature and the presence of electrolytes.[1]

Table 1: Physicochemical Properties of this compound and Related Alkyl Sulfates

| Property | This compound (C17) | Sodium Tetradecyl Sulfate (C14) | Sodium Dodecyl Sulfate (C12) |

| CAS Number | 5910-79-2 | 1191-50-0 | 151-21-3 |

| Molecular Formula | C₁₇H₃₅NaO₄S | C₁₄H₂₉NaO₄S | C₁₂H₂₅NaO₄S |

| Molecular Weight | 358.51 g/mol [2] | 316.44 g/mol | 288.38 g/mol |

| Appearance | Reported as a colorless to yellow liquid or opaque solution.[2] | White, waxy solid | White or cream-colored crystals, flakes, or powder |

| Solubility in Water | 33 mg/mL[2] | Soluble | 100-150 g/L at 20°C |

| Critical Micelle Concentration (CMC) | Data not available | ~2.1 mM | ~8.2 mM |

| Surface Tension at CMC | Data not available | ~35 mN/m | ~40 mN/m |

| Hydrophilic-Lipophilic Balance (HLB) | Calculated to be approximately 40 (see section 3.3 for calculation) | ~40 | 40 |

Synthesis

A detailed protocol for the synthesis of this compound has been reported, involving the sulfation of 1-heptadecanol (B72759) followed by neutralization with sodium hydroxide (B78521).

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a published procedure.

Materials:

-

1-Heptadecanol

-

Chlorosulfonic acid

-

Chloroform (anhydrous)

-

Sodium hydroxide

-

Ethanol (B145695) (anhydrous)

-

Deionized water

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 1-heptadecanol in anhydrous chloroform.

-

Cool the solution in an ice bath to an internal temperature of 5-10°C.

-

Slowly add chlorosulfonic acid dropwise via the addition funnel, maintaining the internal temperature below 15°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Prepare a solution of sodium hydroxide in a mixture of deionized water and ethanol.

-

Slowly add the ethanolic sodium hydroxide solution to the reaction mixture to neutralize the heptadecyl hydrogen sulfate intermediate and precipitate the this compound.

-

Collect the crude product by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from ethanol to obtain purified this compound.

Caption: Synthesis workflow for this compound.

Physicochemical Characterization

Determination of Critical Micelle Concentration (CMC)

Experimental Protocol: CMC Determination by Conductometry

-

Prepare a stock solution of this compound in deionized water.

-

Measure the conductivity of a known volume of deionized water.

-

Titrate the deionized water with the surfactant stock solution, recording the conductivity after each addition.

-

Plot the conductivity as a function of the surfactant concentration.

-

The CMC is determined as the point of intersection of the two linear portions of the plot.

Caption: Workflow for CMC determination by conductometry.

Surface Tension Measurement

The surface tension of a surfactant solution is another key parameter. It can be measured using a tensiometer.

Experimental Protocol: Surface Tension Measurement

-

Prepare a series of aqueous solutions of this compound at different concentrations.

-

Calibrate the tensiometer using a standard liquid with a known surface tension (e.g., pure water).

-

Measure the surface tension of each surfactant solution.

-

Plot the surface tension as a function of the logarithm of the surfactant concentration. The surface tension will decrease with increasing concentration until the CMC is reached, after which it will plateau.

Hydrophilic-Lipophilic Balance (HLB)

The HLB value is an indicator of the emulsifying properties of a surfactant. For ionic surfactants, the Davies method can be used for calculation. The formula is:

HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)

For this compound, the hydrophilic group is the sulfate head (-OSO₃⁻Na⁺), and the lipophilic group is the C₁₇H₃₅ alkyl chain.

Table 2: Davies Group Numbers for HLB Calculation

| Group | Group Number |

| -OSO₃⁻Na⁺ | 38.7 |

| -CH₂- | -0.475 |

| -CH₃ | -0.475 |

Calculation for this compound:

-

Number of -CH₂- groups: 16

-

Number of -CH₃ groups: 1

HLB = 7 + 38.7 - (16 * 0.475) - (1 * 0.475) = 7 + 38.7 - 7.6 - 0.475 = 37.625 ≈ 38

An HLB value of this magnitude indicates a very strong hydrophilic character, suggesting that this compound would be an effective oil-in-water (O/W) emulsifier and solubilizing agent.

Mechanism of Action and Applications

General Mechanism of Action as a Surfactant

As a surfactant, this compound functions by adsorbing at interfaces (e.g., air-water, oil-water), which lowers the interfacial tension. Above its CMC, it forms micelles, which can encapsulate hydrophobic molecules, thereby increasing their apparent solubility in aqueous media.

Caption: General mechanism of surfactant action.

Applications in Microbiology

This compound, also known by the trade name Tergitol 7, has been utilized in microbiological culture media. It acts as a selective agent to inhibit the growth of Gram-positive bacteria, thereby facilitating the isolation of Gram-negative bacteria such as Salmonella. Its surfactant properties also help to disperse and emulsify fatty substances in samples like pork sausage, which can improve the recovery of target organisms.

Experimental Protocol: Use in Salmonella Enrichment Broth

This protocol is based on a study investigating the isolation of Salmonella from pork sausage.

-

Prepare Tetrathionate-Brilliant Green enrichment broth according to the manufacturer's instructions.

-

Aseptically add a sterile solution of this compound (Tergitol 7) to the broth to achieve the desired final concentration.

-

Inoculate the broth with the food sample (e.g., pork sausage).

-

Incubate the cultures at 37°C or 43°C for 24-48 hours. The higher temperature can further suppress competing microflora.

-

Following enrichment, streak the broth onto selective agar (B569324) plates, such as Brilliant Green Sulfadiazine Agar, for the isolation of Salmonella colonies.

Potential Applications in Drug Development

While specific studies on this compound in drug delivery are scarce, long-chain alkyl sulfates are explored for their potential as excipients in pharmaceutical formulations. Their roles can include:

-

Solubilizing agents: To enhance the dissolution and bioavailability of poorly water-soluble drugs.

-

Emulsifiers: To stabilize oil-in-water emulsions for oral or topical delivery.

-

Wetting agents: To improve the contact between a solid drug and a liquid medium.

Toxicological Profile

Specific toxicological data for this compound is not extensively documented. However, the toxicology of alkyl sulfates as a class is well-studied.

-

Acute Oral Toxicity: The acute oral toxicity of alkyl sulfates is generally low, with LD50 values in rats ranging from 1.4 to 7.8 g/kg. Toxicity tends to decrease with increasing alkyl chain length.[3]

-

Skin and Eye Irritation: Alkyl sulfates are known to be skin and eye irritants. The irritation potential generally decreases with longer alkyl chains.[3]

-

Genotoxicity and Carcinogenicity: In vitro and in vivo studies on various alkyl sulfates have not shown evidence of genotoxicity or carcinogenicity.[3]

It is important to handle this compound with appropriate personal protective equipment, including gloves and eye protection, to avoid direct contact.

Conclusion

This compound is a long-chain anionic surfactant with properties that make it a potentially useful tool in various scientific and industrial applications, including microbiology and potentially pharmaceutical formulations. While specific experimental data for this compound is not abundant, its behavior can be largely inferred from the well-understood principles of surfactant chemistry and the properties of other long-chain alkyl sulfates. The protocols and data presented in this guide provide a foundation for researchers and drug development professionals to explore the utility of this compound in their work. Further experimental characterization of this specific surfactant is warranted to fully elucidate its properties and potential applications.

References

Critical Micelle Concentration of C17 Alkyl Sulfates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of C17 alkyl sulfates. Due to a scarcity of directly published experimental data for heptadecyl sulfates, this document extrapolates expected CMC values and behaviors based on established principles and available data for homologous short-chain alkyl sulfates. The guide covers the influence of alkyl chain length and counter-ions on micellization, details common experimental protocols for CMC determination, and presents key concepts through visual diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the fields of drug development, formulation science, and colloid chemistry.

Introduction to Critical Micelle Concentration

The critical micelle concentration (CMC) is a fundamental parameter of a surfactant, defined as the concentration above which surfactant molecules self-assemble to form micelles in a solution. Below the CMC, surfactant molecules exist predominantly as monomers. As the concentration approaches the CMC, these monomers begin to aggregate, and above the CMC, any additional surfactant added to the system primarily forms new micelles. The formation of micelles leads to significant changes in the physicochemical properties of the solution, such as surface tension, conductivity, and the ability to solubilize hydrophobic substances. This property is crucial in numerous applications, including drug delivery, detergency, and emulsion stabilization.

Influence of Molecular Structure on CMC

The CMC of an alkyl sulfate (B86663) is primarily influenced by the length of its hydrophobic alkyl chain and the nature of its hydrophilic head group and associated counter-ion.

Effect of Alkyl Chain Length

A well-established principle in surfactant science is that the CMC decreases as the length of the hydrophobic alkyl chain increases. This is because a longer alkyl chain results in a greater unfavorable interaction with water (hydrophobic effect), thus providing a stronger driving force for the surfactant monomers to aggregate and form micelles, which sequesters the hydrophobic tails from the aqueous environment.

For anionic surfactants like alkyl sulfates, the relationship between CMC and the number of carbon atoms in the alkyl chain (N) can be described by the following empirical equation:

log(CMC) = A - B * N

Where A and B are constants for a homologous series under specific conditions. This logarithmic relationship signifies that for each additional methylene (B1212753) group in the alkyl chain, the CMC decreases by a nearly constant factor. Ionic alkyl sulfate compounds typically show an approximately 10-fold decrease in CMC with each addition of a two-carbon unit to the aliphatic tail.[1]

Table 1: Critical Micelle Concentration of Sodium Alkyl Sulfates with Varying Chain Lengths

| Alkyl Sulfate | Number of Carbon Atoms | Approximate CMC (mM) at 25°C |

| Sodium Octyl Sulfate | 8 | 130 |

| Sodium Decyl Sulfate | 10 | 33 |

| Sodium Dodecyl Sulfate (SDS) | 12 | 8.3 |

| Sodium Tetradecyl Sulfate | 14 | 2.1 |

| Sodium Hexadecyl Sulfate | 16 | 0.45 |

| Sodium Heptadecyl Sulfate (C17) | 17 | ~0.1 - 0.2 (Estimated) |

Note: The CMC value for this compound is an estimation based on the trend observed for the homologous series.

Effect of Counter-ions

The nature of the counter-ion associated with the sulfate head group also significantly impacts the CMC. For alkali metal salts of alkyl sulfates, the CMC generally decreases as the hydrated radius of the counter-ion decreases. This is because smaller, less hydrated counter-ions can more effectively screen the electrostatic repulsion between the anionic head groups at the micelle surface, thereby facilitating micelle formation at a lower concentration.

The typical order of influence on CMC for common alkali metal counter-ions is:

Li⁺ > Na⁺ > K⁺

This means that for a given alkyl sulfate chain length, the lithium salt will have the highest CMC, followed by the sodium salt, and the potassium salt will have the lowest CMC. This trend is attributed to the increasing ability of the counter-ions to bind to the micelle surface and reduce the electrostatic repulsion between the head groups.[2][3]

Table 2: Influence of Counter-ion on the CMC of Dodecyl Sulfates at 25°C

| Dodecyl Sulfate Salt | Approximate CMC (mM) |

| Lithium Dodecyl Sulfate | 9.0 |

| Sodium Dodecyl Sulfate | 8.3 |

| Potassium Dodecyl Sulfate | 7.1 |

Based on this trend, it is expected that for C17 alkyl sulfates, the CMC would follow the order: Lithium Heptadecyl Sulfate > this compound > Potassium Heptadecyl Sulfate.

Experimental Protocols for CMC Determination

Several experimental techniques can be employed to determine the CMC of a surfactant. The choice of method often depends on the nature of the surfactant (ionic or non-ionic), the required precision, and the available instrumentation. Below are detailed protocols for three commonly used methods.

Tensiometry

Principle: This method is based on the principle that as the concentration of a surfactant increases, it adsorbs at the air-water interface, leading to a decrease in the surface tension of the solution. Once the CMC is reached and micelles begin to form, the concentration of monomeric surfactant in the bulk and at the interface remains relatively constant, resulting in a plateau or a much smaller change in surface tension with a further increase in total surfactant concentration.

Methodology:

-

Preparation of Solutions: Prepare a stock solution of the C17 alkyl sulfate in high-purity deionized water. A series of solutions with varying concentrations, spanning a range below and above the expected CMC, are then prepared by serial dilution.

-

Instrumentation: A tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method) is used to measure the surface tension.

-

Measurement:

-

Calibrate the tensiometer with a liquid of known surface tension (e.g., pure water).

-

Measure the surface tension of each prepared solution, starting from the lowest concentration.

-

Ensure the measuring probe is thoroughly cleaned and dried between measurements to prevent cross-contamination.

-

Allow sufficient time for the surface tension to equilibrate before recording the value.

-

-

Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The plot will typically show two linear regions. The CMC is determined from the intersection of the two lines.

Conductometry

Principle: This method is suitable for ionic surfactants like alkyl sulfates. The electrical conductivity of an ionic surfactant solution is dependent on the concentration and mobility of the charge carriers (surfactant monomers and counter-ions). Below the CMC, the conductivity increases linearly with the surfactant concentration. Above the CMC, the newly formed micelles have a lower mobility than the individual ions due to their larger size and the binding of some counter-ions. This results in a change in the slope of the conductivity versus concentration plot.

Methodology:

-

Preparation of Solutions: Prepare a series of C17 alkyl sulfate solutions of different concentrations in deionized water.

-

Instrumentation: A calibrated conductivity meter with a temperature-controlled cell.

-

Measurement:

-

Measure the conductivity of each solution, ensuring a constant temperature is maintained.

-

It is often more convenient to perform a titration-style measurement where a concentrated surfactant solution is incrementally added to a known volume of deionized water in the conductivity cell, and the conductivity is recorded after each addition.

-

-

Data Analysis: Plot the specific conductivity (κ) as a function of the surfactant concentration (C). The plot will exhibit two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.

Fluorescence Spectroscopy

Principle: This highly sensitive method utilizes a fluorescent probe (e.g., pyrene) whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment. Below the CMC, the probe is in a polar aqueous environment. Above the CMC, the hydrophobic probe partitions into the non-polar core of the micelles. This change in the microenvironment causes a distinct change in the fluorescence spectrum of the probe. For pyrene (B120774), the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is monitored.

Methodology:

-

Preparation of Solutions: Prepare a series of C17 alkyl sulfate solutions. To each solution, add a small, constant amount of the fluorescent probe from a stock solution (e.g., pyrene in a volatile solvent, which is then evaporated).

-

Instrumentation: A spectrofluorometer.

-

Measurement:

-

Excite the pyrene probe at a suitable wavelength (e.g., ~335 nm).

-

Record the emission spectrum for each sample (typically from 350 to 450 nm).

-

-

Data Analysis: Calculate the ratio of the fluorescence intensities of the first peak (I₁, around 373 nm) to the third peak (I₃, around 384 nm). Plot the I₁/I₃ ratio as a function of the logarithm of the surfactant concentration. A sigmoidal curve is typically obtained, and the CMC is determined from the inflection point of this curve.

Visualizing Micelle Formation and Experimental Workflows

To better illustrate the concepts and processes described, the following diagrams are provided in the DOT language for Graphviz.

Caption: Conceptual diagram of micelle formation with increasing surfactant concentration.

References

"sodium heptadecyl sulfate molecular weight and formula"

An In-depth Technical Guide to Sodium Heptadecyl Sulfate (B86663)

This technical guide provides a comprehensive overview of sodium heptadecyl sulfate, a versatile anionic surfactant. It is intended for researchers, scientists, and professionals in drug development and related fields. This document details the compound's chemical and physical properties, synthesis, and key applications, presenting data in a structured format with detailed experimental protocols and illustrative diagrams.

Chemical and Physical Properties

This compound is an organic sodium salt that functions as an anionic surfactant. Its amphipathic nature, with a long hydrophobic alkyl chain and a polar sulfate head group, allows it to reduce surface tension at interfaces.

Identifiers and Molecular Formula

There are some discrepancies in the literature regarding the CAS Registry Number for this compound. The most frequently cited numbers are 5910-79-2 and 68955-20-4.[1][2][3][4][5] It is advisable to cross-reference these numbers for specific applications.

| Identifier | Value |

| IUPAC Name | sodium;heptadecyl sulfate[2] |

| Synonyms | Sodium heptadecyl sulphate, Heptadecyl sodium sulfate, Tergitol-7[2][4][6] |

| Molecular Formula | C₁₇H₃₅NaO₄S[1][2] |

| CAS Registry Number | 5910-79-2[2][3][4], 68955-20-4[1][5] |

Physicochemical Data

The molecular weight of this compound is consistently reported in the range of 358.5 g/mol .[2][4][7][8] While some sources may cite slightly different values, calculation based on the molecular formula C₁₇H₃₅NaO₄S confirms a molecular weight of approximately 358.51 g/mol .

| Property | Value | Source |

| Molecular Weight | 358.5 g/mol | [2] |

| Appearance | White to pale yellow powder[1] | [1] |

| Solubility | High solubility in water[1] | [1] |

| Melting Point | 120-125°C | [5] |

| pH (1% solution) | 6.0-8.0 | [5] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the sulfation of 1-heptadecanol, followed by neutralization with a sodium base.[1] A detailed and verified procedure is available from Organic Syntheses.[6]

Synthesis Workflow

The following diagram illustrates the general workflow for the laboratory-scale synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from the procedure published in Organic Syntheses (2017, 94, 303-312).[6]

Materials:

-

1-Heptadecanol (97%)

-

Chlorosulfonic acid (99%)

-

Chloroform (HPLC grade, distilled)

-

Sodium hydroxide (NaOH) pellets

-

Deionized water

-

Anhydrous absolute ethanol

-

Nitrogen gas supply

-

250-mL three-necked, round-bottomed flask

-

Overhead mechanical stirrer

-

Glass thermometer

-

Pressure-equalizing addition funnel

-

Standard glassware for filtration and recrystallization

Procedure:

-

Reaction Setup: An oven-dried 250-mL, three-necked, round-bottomed flask is assembled with an overhead mechanical stirrer, a thermometer, and an addition funnel under a nitrogen atmosphere.

-

Reactant Preparation: 1-Heptadecanol is dissolved in anhydrous chloroform and added to the reaction flask. The solution is cooled to 0 °C in an ice bath.

-

Sulfation: Chlorosulfonic acid is added dropwise to the stirred solution via the addition funnel over approximately 10 minutes, maintaining the internal temperature between 0 and 5 °C.

-

Reaction Monitoring: After the addition is complete, the mixture is stirred at 5 °C overnight. The reaction progress can be monitored by thin-layer chromatography.

-

Quenching: The reaction mixture is slowly quenched by pouring it over crushed ice with vigorous stirring.

-

Neutralization: The acidic aqueous mixture is carefully neutralized to a pH of approximately 7-8 using a pre-prepared solution of sodium hydroxide in a water/ethanol mixture.

-

Isolation: The resulting precipitate is collected by vacuum filtration and washed with ice-cold water.

-

Purification: The crude solid is recrystallized from a basic ethanolic solution of NaOH. The resulting crystals are collected by suction filtration, washed with ice-cold absolute ethanol, and dried under vacuum to yield pure this compound as a fine off-white powder.[6]

Safety Precautions: This procedure must be carried out by trained personnel in a well-ventilated fume hood. Chlorosulfonic acid is extremely corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.

Applications in Research and Development

This compound's utility spans various scientific and industrial domains, from analytical chemistry to microbiology and pharmaceutical sciences.

Surfactant and Emulsifying Agent

As a surfactant, it is a key ingredient in personal care products like shampoos and body washes due to its excellent foaming and cleansing properties.[5][] In pharmaceutical formulations, it acts as an excipient, serving as an emulsifying agent in creams and ointments to ensure the uniform dispersion of active pharmaceutical ingredients (APIs), thereby enhancing product stability and bioavailability.[]

Analytical Chemistry

This compound serves as a standard for the determination of alkyl sulfate surfactants in environmental water samples using techniques such as reverse-phase extraction followed by gas chromatography.[3][10]

Microbiology

A significant application is its use as a selective agent in microbiology. Under the name Tergitol-7, it is incorporated into culture media to inhibit the growth of Gram-positive bacteria while allowing Gram-negative bacteria, such as coliforms, to grow.[11] This selective inhibition is crucial for the enumeration and isolation of E. coli and other coliforms from food and water samples, a critical step in public health and safety monitoring.[6][] It has also been used in enrichment broths for the isolation of Salmonella from food samples.[]

References

- 1. innospk.com [innospk.com]

- 2. This compound | C17H35NaO4S | CID 23670849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. theclinivex.com [theclinivex.com]

- 4. sodium heptadecyl sulphate | 5910-79-2 [chemnet.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. Sodium =heptadecyl=sulfate | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 10. HEPTADECYL SODIUM SULFATE | 5910-79-2 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

Navigating the Non-Aqueous Frontier: A Technical Guide to the Solubility of Sodium Heptadecyl Sulfate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the critical yet sparsely documented area of sodium heptadecyl sulfate's solubility in organic solvents. While quantitative data for this specific long-chain anionic surfactant remains elusive in publicly accessible literature, this document provides a comprehensive overview based on the established behavior of its shorter-chain homologues, namely sodium dodecyl sulfate (B86663) (C12), sodium tetradecyl sulfate (C14), and sodium hexadecyl sulfate (C16). By examining the trends and principles governing the solubility of these analogous compounds, this guide offers valuable insights and practical methodologies for researchers and professionals working in areas such as drug formulation, organic synthesis, and materials science.

Introduction: The Significance of Surfactant Solubility in Organic Media

The solubility of surfactants in organic solvents is a pivotal parameter influencing their application in a multitude of non-aqueous systems. In the pharmaceutical industry, for instance, the ability of a surfactant to dissolve in an organic medium is crucial for the development of non-aqueous drug delivery systems, enabling the solubilization and stabilization of poorly water-soluble active pharmaceutical ingredients (APIs).[1][2] Surfactants also play a vital role as phase transfer catalysts and emulsifiers in organic synthesis, facilitating reactions between immiscible reactants.[3] Furthermore, their application extends to areas such as the formulation of industrial cleaners, lubricants, and coatings, where performance is dictated by their behavior in organic environments.[4][5]

This compound, with its long C17 alkyl chain, is an anionic surfactant of interest for applications requiring a significant hydrophobic character. Understanding its solubility profile in various organic solvents is therefore essential for harnessing its full potential. This guide aims to bridge the current knowledge gap by providing a consolidated resource on the expected solubility trends, experimental determination methods, and the fundamental principles governing the behavior of long-chain sodium alkyl sulfates in organic solvents.

Quantitative Solubility Data of Analogous Sodium Alkyl Sulfates

Direct, publicly available quantitative solubility data for this compound in organic solvents could not be identified. However, the solubility of its shorter-chain homologues provides a strong basis for estimating its behavior. The following table summarizes the available data for sodium dodecyl sulfate (C12), sodium tetradecyl sulfate (C14), and sodium hexadecyl sulfate (C16) in selected organic solvents.

| Surfactant | Alkyl Chain Length | Organic Solvent | Solubility (g/L or mg/mL) | Temperature (°C) | Reference |

| Sodium Dodecyl Sulfate | C12 | Ethanol (B145695) | 75 g/L | 20 | [4] |

| Sodium Dodecyl Sulfate | C12 | Ethanol | Slightly Soluble | Not Specified | |

| Sodium Dodecyl Sulfate | C12 | Methanol (B129727) | Soluble | Not Specified | [3] |

| Sodium Dodecyl Sulfate | C12 | Chloroform | Insoluble | Not Specified | |

| Sodium Dodecyl Sulfate | C12 | Ether | Insoluble | Not Specified | |

| Sodium Tetradecyl Sulfate | C14 | Ethanol | 16 mg/mL | Not Specified | [6] |

| Sodium Tetradecyl Sulfate | C14 | DMSO | 63 mg/mL | Not Specified | [6] |

| Sodium Hexadecyl Sulfate | C16 | Methanol | Soluble (for recrystallization) | Not Specified | [7] |

| Sodium Hexadecyl Sulfate | C16 | Ethanol | Soluble (for recrystallization) | Not Specified | [7] |

Inference for this compound (C17):

Based on the general principles of solubility, it is anticipated that the solubility of this compound in polar organic solvents like ethanol and methanol will be lower than that of its shorter-chain counterparts. The increasing length of the hydrophobic alkyl chain leads to a greater energetic penalty for solvating the molecule in a polar environment. Conversely, in non-polar organic solvents, while still expected to be low due to the presence of the ionic sulfate headgroup, the solubility might show a slight increase with chain length compared to very short-chain alkyl sulfates.

Experimental Protocols for Determining Surfactant Solubility

Accurate determination of surfactant solubility in organic solvents is crucial for any research or development endeavor. The following are detailed methodologies for key experiments.

Equilibrium Solubility Method

This is the most common method for determining the solubility of a solid in a liquid.

Methodology:

-

Sample Preparation: Add an excess amount of the surfactant (e.g., this compound) to a known volume of the organic solvent in a sealed, temperature-controlled vessel.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. Preliminary studies can determine the minimum time required to achieve equilibrium.

-

Phase Separation: Allow the undissolved solid to settle. For fine particles or viscous solvents, centrifugation can be used to achieve a clear separation of the solid and liquid phases.

-

Sample Extraction: Carefully extract a known volume of the clear, saturated supernatant.

-

Solvent Evaporation: Evaporate the solvent from the extracted sample under controlled conditions (e.g., using a rotary evaporator or a vacuum oven) to obtain the dry, dissolved surfactant.

-

Quantification: Determine the mass of the dried surfactant. The solubility is then calculated as the mass of the solute per volume of the solvent (e.g., in g/L or mg/mL).

Turbidimetric Titration Method

This method is useful for determining the solubility of a surfactant in a solvent mixture or as a function of temperature.

Methodology:

-

Solution Preparation: Prepare a solution of the surfactant in a good solvent.

-

Titration: Titrate this solution with a poor solvent (the anti-solvent) in which the surfactant is sparingly soluble.

-

Turbidity Measurement: Continuously monitor the turbidity of the solution using a nephelometer or a spectrophotometer. The point at which a sharp increase in turbidity is observed corresponds to the onset of precipitation and thus the solubility limit under those conditions.

-

Temperature Control: This method can be adapted to measure solubility as a function of temperature by controlling the temperature of the solution and observing the point of cloudiness upon cooling or clearing upon heating.

Visualizing Surfactant Behavior in Organic Solvents

The behavior of surfactants in different solvent environments can be conceptualized through the following diagrams.

Caption: General behavior of this compound in polar vs. non-polar organic solvents.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion and Future Outlook

Future research should focus on systematically measuring the solubility of a homologous series of sodium alkyl sulfates, including this compound, in a wide range of organic solvents. Such data would be invaluable for the rational design of formulations and processes in the pharmaceutical, chemical, and materials science industries. Furthermore, investigating the impact of temperature and the presence of co-solutes on solubility will provide a more complete understanding of the behavior of these important molecules in non-aqueous environments.

References

- 1. A General Approach on Surfactants Use and Properties in Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scientistsolutions.discourse.group [scientistsolutions.discourse.group]

- 3. pubs.acs.org [pubs.acs.org]

- 4. SODIUM ALKYL SULFATES - Ataman Kimya [atamanchemicals.com]

- 5. Sodium Alkyl Naphthalene Sulfonate is used in industrial applications – GREEN AGROCHEM [greenagrochem.com]

- 6. Sodium dodecyl sulfate - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Heptadecyl Sodium Sulfate: Synonyms, Trade Names, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of heptadecyl sodium sulfate (B86663), a long-chain anionic surfactant. It covers its various synonyms and trade names, details its physicochemical properties, and presents a detailed experimental protocol for its synthesis. This document is intended to be a valuable resource for professionals in research and development who utilize or are considering this compound in their work.

Chemical Identity: Synonyms and Trade Names

Heptadecyl sodium sulfate is known by a variety of names and is registered under several CAS numbers, which typically distinguish between different isomers or define it as part of a mixture. The straight-chain isomer is the most commonly referenced.

Synonyms: A comprehensive list of synonyms for heptadecyl sodium sulfate includes:

-

1-Heptadecanol (B72759), hydrogen sulfate, sodium salt[4][5][6]

-

Sulfuric acid heptadecyl=sodium salt[7]

-

Sulfuric acid sodium heptadecyl ester salt[7]

-

Sodium 1-heptadecylsulfate[6]

-

Sodium mono-C16-18-alkyl sulfates[10] (as part of a mixture)

-

sodium 3,9-diethyltridecan-6-yl sulphate[11][12] (for a branched isomer)

-

SODIUMSEC-HEPTADECYLSULPHATE[12] (for a branched isomer)

Trade Names: Commercially, heptadecyl sodium sulfate has been marketed under specific trade names. These include:

CAS Numbers: Several CAS numbers are associated with heptadecyl sodium sulfate, reflecting its different forms:

-

5910-79-2: This is the most specific CAS number for the straight-chain isomer, n-heptadecyl sodium sulfate.[1][2][4][5][6][8][14][15][16][17]

-

68955-20-4: This CAS number is often used for a mixture of C16-18 alkyl sulfates, which can include heptadecyl sodium sulfate.[3][9][10][18][19][20]

-

3282-85-7: This CAS number corresponds to a branched isomer, sodium 3,9-diethyltridecan-6-yl sulfate, which is also referred to as sodium sec-heptadecyl sulfate.[11][12]

Physicochemical Properties

The properties of heptadecyl sodium sulfate can vary slightly depending on the specific isomer and purity. The following table summarizes key quantitative data for the n-heptadecyl isomer.

| Property | Value | Reference |

| Molecular Formula | C17H35NaO4S | [3][4][5][8][9][11][12][17][18][19][20] |

| Molecular Weight | ~358.51 g/mol | [1][2][4][5][8][11][12] |

| Appearance | White to off-white or pale yellow powder | [3][19] |

| Melting Point | 120-125 °C | [3] |

| Solubility | Soluble in water.[3][19] Water: 33mg/1ml.[4] | |

| pH (1% solution) | 6.0-8.0 | [3] |

| Moisture | ≤ 1.0% | [3] |

Experimental Protocols

A detailed and verified method for the laboratory-scale synthesis of sodium heptadecyl sulfate (Tergitol-7i) has been published in Organic Syntheses.[13] This procedure is valuable for researchers who require a high-purity, custom-synthesized batch of this surfactant.

Synthesis of this compound (Tergitol-7i)

This protocol describes the sulfation of 1-heptadecanol followed by neutralization with sodium hydroxide (B78521).

Materials and Equipment:

-

1-Heptadecanol

-

Chlorosulfonic acid

-

Chloroform (anhydrous)

-

Sodium hydroxide

-

Ethanol (anhydrous)

-

Three-necked round-bottomed flask

-

Mechanical stirrer

-

Thermometer

-

Pressure-equalizing addition funnel

-

Standard glassware for extraction and crystallization

Procedure:

-

Reaction Setup: An oven-dried 250-mL, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing addition funnel.[13]

-

Dissolution of Alcohol: The flask is charged with 1-heptadecanol (7.50 g, 29.2 mmol) and 40 mL of anhydrous chloroform. The mixture is warmed to 30 °C to dissolve the alcohol completely.[13]

-

Sulfation: The resulting solution is cooled to an internal temperature of 6 °C in an ice-water bath. Chlorosulfonic acid (2.05 mL, 30.7 mmol) is added dropwise via the addition funnel, maintaining the internal temperature between 5 °C and 12 °C.[13]

-

Reaction Completion: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at ambient temperature for an additional 3 hours.[13]

-

Crystallization of Intermediate: The flask is then sealed and placed in a cold room (5 °C) overnight to allow for the crystallization of the heptadecyl hydrogen sulfate intermediate.[13]

-

Neutralization and Purification: The crude solid is dissolved in a hot (75 °C) ethanolic sodium hydroxide solution. The solution is allowed to cool to room temperature and then placed in a cold room (5 °C) overnight to crystallize the this compound product.[13]

-

Isolation and Drying: The resulting crystals are collected by suction filtration, washed with ice-cold ethanol, and dried under vacuum to yield pure this compound as a white powder.[13]

A workflow for this synthesis is depicted in the following diagram:

Mechanism of Action in Biological Systems

As an anionic surfactant, heptadecyl sodium sulfate's primary interaction with biological systems, particularly in the context of drug development and research, is through the disruption of cellular membranes and the denaturation of proteins. This is a general mechanism for surfactants and is not indicative of a specific signaling pathway modulation in the classical sense.

The molecule possesses a long, hydrophobic alkyl chain (heptadecyl) and a hydrophilic sulfate head group. This amphipathic nature drives its interaction with biological structures.

Interaction with Cell Membranes:

-

Insertion into the Lipid Bilayer: The hydrophobic tail of the surfactant molecule readily inserts itself into the hydrophobic core of the cell membrane's lipid bilayer.

-

Membrane Disruption: At lower concentrations, this insertion can alter membrane fluidity and permeability. At higher concentrations (above the critical micelle concentration), the surfactant molecules can solubilize the membrane lipids and proteins, leading to the complete disruption of the membrane and cell lysis.

The following diagram illustrates this general mechanism:

Applications in Research and Development

Heptadecyl sodium sulfate finds utility in various research and industrial applications due to its surfactant properties.

-

Detergent and Wetting Agent: It is used as a detergent, wetting agent, penetrant, and emulsifier in various formulations.[11]

-

Laboratory Reagent: It has been used in the determination of alkyl sulfate surfactants in natural waters by gas chromatography.[8][14][15][16]

-

Selective Growth Medium: As "Tergitol-7," it is used as a selective agent in microbiology to inhibit the growth of Gram-positive bacteria.[21]

-

Personal Care and Cosmetics: It is used for its foaming and cleansing properties in products like shampoos and body washes.[3][19]

-

Pharmaceutical Formulations: It can act as an excipient or stabilizing agent in drug formulations.[19]

This technical guide provides a foundational understanding of heptadecyl sodium sulfate for scientific professionals. The detailed information on its identity, properties, synthesis, and mechanism of action is intended to support its effective and safe use in research and development activities.

References

- 1. HEPTADECYL SODIUM SULFATE CAS#: 5910-79-2 [chemicalbook.com]

- 2. CAS 5910-79-2: this compound | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. usbio.net [usbio.net]

- 5. sodium heptadecyl sulphate | 5910-79-2 [chemnet.com]

- 6. Inventory of Food Contact Substances Listed in 21 CFR [hfpappexternal.fda.gov]

- 7. Sodium =heptadecyl=sulfate | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Sulfuric acid, mono-C16-18-alkyl esters, sodium salts | 68955-20-4 [chemnet.com]

- 11. parchem.com [parchem.com]

- 12. lookchem.com [lookchem.com]

- 13. researchgate.net [researchgate.net]

- 14. HEPTADECYL SODIUM SULFATE | 5910-79-2 [chemicalbook.com]

- 15. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 16. theclinivex.com [theclinivex.com]

- 17. This compound, CasNo.5910-79-2 Wuhan Han Sheng New Material Technology Co.,Ltd(expird) China (Mainland) [hansheng.lookchem.com]

- 18. This compound | C17H35NaO4S | CID 23670849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. innospk.com [innospk.com]

- 20. lookchem.com [lookchem.com]

- 21. researchgate.net [researchgate.net]

Thermal Stability and Decomposition of Sodium Heptadecyl Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of long-chain sodium alkyl sulfates, with a specific focus on sodium heptadecyl sulfate (B86663). While specific experimental data for the C17 analog is limited in publicly available literature, this document synthesizes findings from closely related homologs, such as sodium dodecyl sulfate (SDS), to provide a predictive framework for its behavior. The primary degradation pathway at elevated temperatures involves the hydrolysis of the sulfate ester linkage. This guide details the mechanisms of decomposition, summarizes key thermal stability data from analogous compounds, outlines standard experimental protocols for thermal analysis, and provides visual representations of experimental workflows and decomposition pathways to aid in research and development.

Introduction

Sodium heptadecyl sulfate is an anionic surfactant belonging to the class of long-chain alkyl sulfates. These surfactants are widely utilized in various industrial and pharmaceutical applications for their emulsifying, foaming, and wetting properties.[1] Understanding the thermal stability of these compounds is critical for determining appropriate processing temperatures, storage conditions, and predicting shelf-life, particularly in applications involving heat, such as in enhanced oil recovery and certain drug formulation processes.[2][3] The thermal degradation of alkyl sulfates can lead to a loss of surfactant efficacy and the formation of potentially undesirable byproducts.[4]

Thermal Decomposition Mechanism

The primary mechanism of thermal degradation for sodium alkyl sulfates in aqueous environments is the hydrolysis of the sulfate headgroup.[3][5] This reaction results in the formation of the corresponding long-chain alcohol (1-heptadecanol in this case) and either sodium hydrogen sulfate or sodium sulfite.[3] The rate of this hydrolysis is influenced by temperature, pH, and the presence of oxygen.[3][6]

The decomposition can proceed through two principal pathways:

-

Uncatalyzed Hydrolysis: A direct nucleophilic attack by water on the carbon adjacent to the sulfate group, leading to the displacement of the sulfate ion. This process is generally slower.[6]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the sulfate group can be protonated, making it a better leaving group and accelerating the rate of hydrolysis. The hydrolysis process itself can be autocatalytic as the formation of hydrogen sulfate ions lowers the pH of the solution.[6]

In the presence of oxygen, oxidative attack on the alkyl chain can also occur, though hydrolysis of the sulfate ester is typically the more significant degradation pathway at moderate temperatures.[3][5]

Quantitative Thermal Analysis Data (Analogous Compounds)

| Compound | Analysis Technique | Key Findings | Reference |

| Sodium Dodecyl Sulfate (SDS) | TGA | Onset of thermal degradation reported around 380 °C under an inert atmosphere. | [4] |

| Sodium Lauroyl Isethionate (SLI) | TGA | Onset of thermal degradation at approximately 220 °C. | [4] |

| General Alkyl Sulfates | Various | Showed poorer stability at 100°C compared to alkyl sulfonates, with complete degradation in deionized water within 24 hours. | [2] |

Experimental Protocols for Thermal Stability Assessment

To rigorously evaluate the thermal stability of this compound, a combination of thermoanalytical techniques is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to decompose and to quantify mass loss as a function of temperature.

Methodology:

-

A small, precisely weighed sample (typically 5-10 mg) of this compound is placed in a high-purity alumina (B75360) or platinum crucible.

-

The crucible is loaded into the TGA instrument.

-

The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).

-

The analysis is typically run under a controlled atmosphere, such as nitrogen (to study thermal decomposition) or air (to study oxidative decomposition).

-

The instrument continuously records the sample's mass as a function of temperature.

-

The resulting TGA curve is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum rates of decomposition (from the derivative of the TGA curve, DTG).

Differential Scanning Calorimetry (DSC)

Objective: To identify and characterize thermal transitions such as melting, crystallization, and decomposition by measuring the heat flow into or out of a sample as a function of temperature.

Methodology:

-

A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The sample and reference are heated at a controlled rate (e.g., 10 °C/min) over a specified temperature range.

-

The instrument measures the differential heat flow between the sample and the reference.

-

The resulting DSC thermogram will show endothermic peaks (e.g., melting, decomposition) or exothermic peaks (e.g., crystallization, some decomposition processes). The temperature at the peak maximum (Tp) and the onset temperature (Ton) of these transitions are determined.[7] The enthalpy change (ΔH) associated with a transition can be calculated by integrating the area under the peak.[8][9]

Visualizations

Experimental Workflow for Thermal Analysis

Caption: Workflow for the thermal analysis of this compound.

Proposed Thermal Decomposition Pathway

Caption: Primary thermal decomposition pathway of this compound.

Conclusion

The thermal stability of this compound is a crucial parameter for its effective and safe use in various applications. While direct experimental data for this specific compound is scarce, the behavior of analogous long-chain alkyl sulfates suggests that the primary mode of thermal degradation is hydrolysis of the sulfate group, yielding the parent alcohol and a sulfate salt. The rate of this decomposition is significantly influenced by temperature and pH. For precise characterization, it is imperative to conduct empirical studies using techniques such as TGA and DSC, following the protocols outlined in this guide. The provided workflows and pathway diagrams serve as a foundational resource for researchers and professionals in the field.

References

- 1. epa.gov [epa.gov]

- 2. researchgate.net [researchgate.net]

- 3. Long-Term Thermal Stability of Ionic Surfactants for Improving Oil Production at High-Salinity High-Temperature Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The hydrolysis of C12 primary alkyl sulfates in concentrated aqueous solutions. Part 1. General features, kinetic form and mode of catalysis in sodium dodecyl sulfate hydrolysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Surfactant Class: An In-depth Technical Guide to the Early Research and Discovery of Long-Chain Alkyl Sulfates

Introduction: The advent of synthetic surfactants in the early 20th century marked a significant turning point in colloid and surface science, with long-chain alkyl sulfates emerging as a foundational class of these versatile molecules. Their unique amphipathic nature, comprising a long hydrophobic alkyl chain and a hydrophilic sulfate (B86663) headgroup, enabled the manipulation of interfacial properties in ways that natural soaps could not, particularly in hard water. This technical guide delves into the core early research that elucidated the synthesis, purification, and fundamental physicochemical properties of these compounds, providing a resource for researchers, scientists, and drug development professionals interested in the historical context and foundational principles of surfactant science. The pioneering work of researchers such as James William McBain and G.S. Hartley, who meticulously studied what they termed "paraffin-chain salts," laid the theoretical and experimental groundwork for our modern understanding of micelle formation, critical micelle concentration, and the relationship between molecular structure and surface activity.

I. Early Synthesis and Purification Protocols

The first synthetic surfactants, including long-chain alkyl sulfates, were developed in the early 20th century to overcome the limitations of traditional soaps.[1] The primary route of synthesis involved the sulfation of long-chain fatty alcohols, followed by neutralization.

Experimental Protocol: Synthesis of Sodium Alkyl Sulfates

This protocol is a composite of early 20th-century methods for the laboratory-scale synthesis of sodium alkyl sulfates.

Materials:

-

Long-chain fatty alcohol (e.g., Dodecanol, Tetradecanol, Hexadecanol)

-

Sulfating agent: Chlorosulfonic acid or Sulfur Trioxide

-

Inert solvent (optional, e.g., glacial acetic acid)

-

Neutralizing agent: Sodium carbonate or Sodium hydroxide (B78521) solution (e.g., 20% w/w)

-

Purification solvent: Ethanol (95-100%)

-

Drying agent: Anhydrous sodium sulfate

Procedure:

-

Sulfation:

-

A stoichiometric amount of the long-chain fatty alcohol is dissolved in an inert solvent or used neat.

-

The reaction vessel is cooled in an ice bath to maintain a low temperature (typically below 35°C).

-

The sulfating agent (e.g., chlorosulfonic acid) is added dropwise to the cooled alcohol with constant stirring. The reaction is highly exothermic and produces hydrogen chloride gas, which must be vented safely. The reaction is: ROH + ClSO₃H → ROSO₃H + HCl(g)

-

The reaction mixture is stirred until the evolution of HCl gas ceases, indicating the completion of the sulfation.

-

-

Neutralization:

-

The resulting alkyl sulfuric acid is slowly added to a cooled, stirred solution of the neutralizing agent (e.g., sodium carbonate) until the pH is neutral to slightly alkaline. The reaction is: 2ROSO₃H + Na₂CO₃ → 2ROSO₃Na + H₂O + CO₂(g)

-

-

Purification:

-

The crude sodium alkyl sulfate is isolated, often as a paste or solid.

-

The primary purification method is recrystallization from ethanol. The crude product is dissolved in hot ethanol, and any insoluble inorganic salts (like sodium sulfate, a common byproduct) are removed by hot filtration.

-

The filtrate is then cooled to induce crystallization of the purified sodium alkyl sulfate.

-

The crystals are collected by filtration, washed with cold ethanol, and dried. This process may be repeated to achieve higher purity.

-

-

Characterization (Early Methods):

-

Purity was often assessed by the absence of a minimum in the surface tension versus concentration curve, as unreacted alcohol, a common impurity, is highly surface-active and causes such a minimum.

-

Elemental analysis would have been used to confirm the composition.

-

II. Fundamental Physicochemical Properties

The early investigations into long-chain alkyl sulfates focused on their unique behavior in aqueous solutions, particularly their ability to self-assemble into aggregates known as micelles. This behavior is characterized by several key parameters.

Data Presentation: Physicochemical Properties of Homologous Sodium Alkyl Sulfates